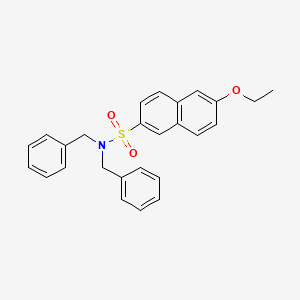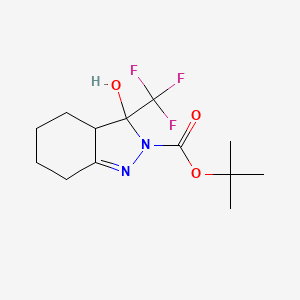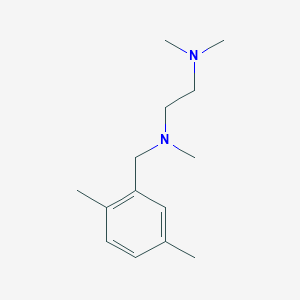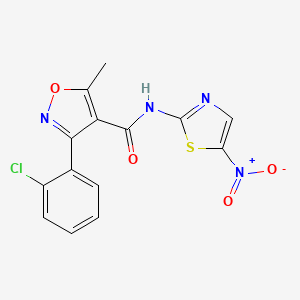![molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide, also known as Triclabendazole, is a chemical compound that is widely used in scientific research applications. It is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. Triclabendazole has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans.
Mécanisme D'action
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole works by inhibiting the synthesis of β-tubulin, a protein that is essential for the formation of microtubules in the parasite's cells. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the synthesis of β-tubulin, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole disrupts the microtubule structure, leading to the death of the parasite.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have a low toxicity profile in animals and humans. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine and feces. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to have no significant effects on the liver and kidney function, blood chemistry, or hematological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has several advantages for use in laboratory experiments. It has a broad spectrum of activity against parasitic infections, making it useful for studying different types of parasites. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is also relatively safe and well-tolerated in animals, making it suitable for use in toxicity studies. However, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has some limitations for lab experiments. It is not effective against all types of parasites, and some strains of parasites may develop resistance to the drug over time.
Orientations Futures
There are several future directions for the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in scientific research. One area of interest is the development of new formulations of the drug that can be used in humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been found to be effective against several types of parasitic infections in humans, including liver flukes and schistosomiasis. Another area of interest is the study of the mechanism of action of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole and its effects on the parasite's cells. This could lead to the development of new drugs that target the same pathway. Finally, the use of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole in combination with other drugs could lead to more effective treatments for parasitic infections.
Méthodes De Synthèse
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-hydroxy-1-naphthaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to form the final compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has been extensively used in scientific research for its antiparasitic properties. It has been found to be effective against a wide range of parasites, including Fasciola hepatica, a liver fluke that infects livestock and humans. N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamideole has also been used in the treatment of other parasitic infections, such as schistosomiasis and echinococcosis.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCDQWIDPPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)
![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)

![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)

![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)


